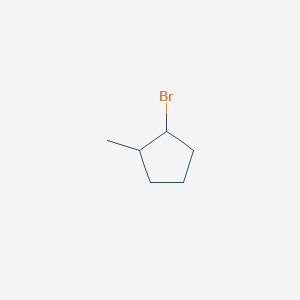

1-Bromo-2-methylcyclopentane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methylcyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTRPYSJSYFLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31201-11-3 | |

| Record name | 1-bromo-2-methylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-methylcyclopentane: Physical and Chemical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-bromo-2-methylcyclopentane (B2610695), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed data, experimental protocols, and mechanistic insights to facilitate its application in the laboratory.

Core Physical and Chemical Properties

This compound is a cyclic alkyl halide with the chemical formula C₆H₁₁Br.[1][2] Its structure, featuring a bromine atom and a methyl group on a five-membered ring, gives rise to stereoisomerism and a range of chemical reactivity. The key physical and chemical identifiers for this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁Br | [1][2] |

| Molecular Weight | 163.06 g/mol | [1][2] |

| CAS Number | 31201-11-3 | [1][3] |

| Appearance | Liquid (at room temperature) | Assumed based on similar compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water, soluble in organic solvents. | [4] |

| XLogP3 | 2.7 | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: A spectrum for cis-1-bromo-2-methyl-cyclopentane is available, indicating the presence of distinct carbon environments within the molecule.[5]

-

¹H NMR: Detailed experimental data including chemical shifts and coupling constants for this compound are not explicitly available in the searched literature. However, for the related compound (bromomethyl)cyclopentane, a ¹H NMR spectrum is accessible.[6]

Mass Spectrometry (MS):

-

A mass spectrum for the constitutional isomer, 1-bromo-2,2-dimethylcyclopentane, is available and can provide insights into potential fragmentation patterns.[7] The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio will result in characteristic M and M+2 isotope peaks for bromine-containing fragments.

Synthesis and Reactivity

This compound is a versatile intermediate that can be synthesized and utilized in a variety of organic transformations.

Synthesis of this compound

A common and stereospecific method for the synthesis of trans-1-bromo-2-methylcyclopentane is from the corresponding alcohol, cis-2-methylcyclopentanol (B1360979). This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, resulting in an inversion of stereochemistry at the reaction center.

Experimental Protocol: Synthesis of trans-1-Bromo-2-methylcyclopentane from cis-2-Methylcyclopentanol

-

Reagents: cis-2-methylcyclopentanol, phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), pyridine.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-2-methylcyclopentanol in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (or thionyl bromide) to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the trans-1-bromo-2-methylcyclopentane by fractional distillation.

-

Logical Workflow for Synthesis:

Chemical Reactivity

This compound undergoes typical reactions of secondary alkyl halides, primarily nucleophilic substitution and elimination reactions. The outcome of these reactions is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction conditions.[2]

3.2.1. Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

-

Sₙ2 Mechanism: With strong, sterically unhindered nucleophiles in polar aprotic solvents, this compound will likely undergo an Sₙ2 reaction. This is a single-step, concerted mechanism that results in the inversion of stereochemistry at the carbon center bearing the bromine atom.

-

Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, an Sₙ1 mechanism may be favored. This two-step process involves the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral.

3.2.2. Elimination Reactions (E1 and E2)

Elimination reactions of this compound lead to the formation of alkenes.

-

E2 Mechanism: This is a concerted, one-step reaction that is favored by strong, bulky bases. The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene as the major product. However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted (Hofmann) product due to steric hindrance.[8][9] For the E2 mechanism to occur, the hydrogen to be removed and the bromine leaving group must be in an anti-periplanar conformation.[9][10]

-

E1 Mechanism: The E1 reaction is a two-step process that proceeds through the same carbocation intermediate as the Sₙ1 reaction. It is favored by weak bases and polar protic solvents. The E1 reaction generally follows Zaitsev's rule to produce the more substituted alkene.

Safety and Handling

This compound is classified as a flammable liquid and an irritant.[1] Appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound or a closely related compound.[11][12]

Conclusion

This compound is a valuable building block in organic synthesis, offering a gateway to a variety of functionalized cyclopentane (B165970) derivatives through nucleophilic substitution and elimination reactions. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization in research and development. This technical guide provides a foundational understanding of this compound, though further experimental data is required for a complete characterization.

References

- 1. This compound | C6H11Br | CID 12768468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|C6H11Br|CAS 31201-11-3 [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. (Bromomethyl)cyclopentane(3814-30-0) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Khan Academy [khanacademy.org]

- 8. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Stereoisomers of 1-bromo-2-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The study of stereoisomerism is fundamental in organic chemistry and paramount in the field of drug development, where the three-dimensional structure of a molecule can dictate its pharmacological activity. 1-bromo-2-methylcyclopentane (B2610695) serves as an excellent model for understanding the principles of diastereomerism and enantiomerism in cyclic systems. The molecule's rigid five-membered ring restricts conformational freedom compared to acyclic analogues, leading to distinct and separable stereoisomers.[1] These isomers can exhibit different chemical reactivities and interactions with other chiral molecules, making their individual synthesis and characterization crucial for various applications.[2]

Structure and Stereochemistry

This compound possesses two stereocenters at the carbon atoms bearing the bromine and methyl groups.[1] This leads to a total of 2^2 = 4 possible stereoisomers.[3] These are grouped into two pairs of enantiomers:

-

trans isomers: (1R,2R)-1-bromo-2-methylcyclopentane and (1S,2S)-1-bromo-2-methylcyclopentane. These are non-superimposable mirror images of each other.

-

cis isomers: (1R,2S)-1-bromo-2-methylcyclopentane and (1S,2R)-1-bromo-2-methylcyclopentane. These are also non-superimposable mirror images of each other.

The relationship between any cis isomer and any trans isomer is that of diastereomers. Diastereomers have different physical properties and can be separated by conventional laboratory techniques such as distillation or chromatography.[2]

Quantitative Data

Precise, experimentally determined quantitative data for each of the four stereoisomers of this compound, such as boiling points and specific optical rotations, are not widely available in compiled public sources. However, general physical properties for the mixture of diastereomers and computed data for individual isomers are available.

Table 1: Physical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H11Br | [4] |

| Molecular Weight | 163.06 g/mol | [4] |

| XLogP3-AA (Computed) | 2.7 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 0 | [4] |

| Rotatable Bond Count | 0 | [4] |

| Exact Mass | 162.00441 Da | [4] |

| Monoisotopic Mass | 162.00441 Da | [4] |

| Topological Polar Surface Area | 0 Ų | [4] |

| Heavy Atom Count | 7 | [4] |

| Formal Charge | 0 | [4] |

| Complexity | 61.2 | [4] |

Table 2: Spectroscopic Data for cis- and trans-1-bromo-2-methylcyclopentane

| Isomer | 13C NMR Chemical Shifts (ppm) | Source |

| cis-1-bromo-2-methylcyclopentane | Data available in specialized databases but not fully detailed in general search results. | [5] |

| trans-1-bromo-2-methylcyclopentane | Data available in specialized databases but not fully detailed in general search results. | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound typically results in a mixture of stereoisomers. Stereoselective synthesis of a particular isomer is a more complex undertaking.

General Synthesis: Free Radical Bromination of Methylcyclopentane (B18539)

A common method for the preparation of brominated cycloalkanes is through free radical halogenation.

Experimental Protocol:

-

Initiation: A mixture of methylcyclopentane and bromine (Br2) is irradiated with UV light or heated. This initiates the homolytic cleavage of the Br-Br bond, generating bromine radicals (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the methylcyclopentane. Abstraction of a tertiary hydrogen is favored, but abstraction from the secondary carbons on the ring also occurs, leading to a mixture of products. To obtain this compound, abstraction from a secondary carbon is required.

-

The resulting cyclopentylmethyl radical reacts with a molecule of Br2 to form the product and a new bromine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated by the combination of any two radicals.

This method is not stereoselective and will produce a mixture of all four stereoisomers of this compound, as well as other brominated products. The separation of these isomers is discussed in a later section.

Reaction Workflow:

Caption: Free radical bromination of methylcyclopentane.

Stereoselective Synthesis Approaches

Achieving a high degree of stereoselectivity in the synthesis of a specific this compound isomer requires more sophisticated methods, often starting from a stereochemically defined precursor. For example, the hydrobromination of a specific stereoisomer of 2-methylcyclopentanol (B36010) could be explored, although this may proceed via carbocation intermediates, potentially leading to a mixture of products. Another approach could involve the stereospecific opening of a suitable epoxide.

Separation of Stereoisomers

Since most synthetic routes yield a mixture of stereoisomers, their separation is crucial for obtaining pure compounds.

Separation of Diastereomers

The cis and trans diastereomers of this compound have different physical properties (e.g., boiling point, polarity) and can be separated using standard laboratory techniques.

Experimental Protocol: Gas Chromatography (GC)

-

Column Selection: A capillary column with a suitable stationary phase (e.g., a non-polar phase like DB-1 or a slightly polar phase) is chosen.

-

Temperature Program: An oven temperature program is developed to optimize the separation of the diastereomers. This typically involves an initial hold at a lower temperature followed by a gradual ramp to a higher temperature.

-

Injection and Detection: A small volume of the isomeric mixture is injected into the GC. The separated components are detected as they elute from the column, typically using a flame ionization detector (FID) or a mass spectrometer (MS). The cis and trans isomers will exhibit different retention times.

Separation of Enantiomers

Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. Chiral chromatography is the most common method for resolving enantiomeric pairs.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds.

-

Mobile Phase Selection: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is selected to achieve good separation (resolution) of the enantiomers.

-

Analysis: The mixture of enantiomers is injected onto the chiral HPLC column. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation. A UV detector is commonly used for detection.

Conformational Analysis

The cyclopentane (B165970) ring is not planar and adopts puckered conformations, most commonly the "envelope" and "half-chair" forms, to relieve torsional strain. The substituents (bromo and methyl groups) can occupy either axial-like or equatorial-like positions.

In general, for substituted cycloalkanes, conformations that place bulky substituents in equatorial positions are more stable to minimize steric interactions. Therefore, it is predicted that the trans-1-bromo-2-methylcyclopentane isomers, where both bulky groups can potentially occupy pseudo-equatorial positions, are more stable than the cis isomers, where one group is likely forced into a more sterically hindered pseudo-axial position. Detailed computational studies would be required to quantify the energy differences between the various conformers of each stereoisomer.

Logical Relationship of Isomers:

Caption: Stereoisomeric relationships.

Reactivity and Reaction Mechanisms

The stereochemistry of this compound plays a critical role in its reactivity, particularly in substitution and elimination reactions.

Nucleophilic Substitution (SN1 and SN2)

This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. The mechanism (SN1 or SN2) will depend on the reaction conditions (nucleophile, solvent, temperature) and the stereochemistry of the substrate.

Elimination Reactions (E1 and E2)

Treatment of this compound with a base can lead to elimination reactions, forming alkenes. The regioselectivity (Zaitsev vs. Hofmann product) and stereoselectivity of these reactions are highly dependent on the stereoisomer used and the reaction conditions. For an E2 reaction, a key requirement is an anti-periplanar arrangement of the departing proton and the leaving group (bromine).

E2 Elimination Mechanism:

Caption: Concerted E2 elimination pathway.

Conclusion

References

- 1. This compound|C6H11Br|CAS 31201-11-3 [benchchem.com]

- 2. This compound has four pairs of diastereomers. Dra... | Study Prep in Pearson+ [pearson.com]

- 3. 1-Bromo-2-methoxycyclopentane | C6H11BrO | CID 551212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H11Br | CID 12768468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to (1R,2R)-1-bromo-2-methylcyclopentane

This technical guide provides a comprehensive overview of the chemical and physical properties of (1R,2R)-1-bromo-2-methylcyclopentane, including its structure, reactivity, and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

(1R,2R)-1-bromo-2-methylcyclopentane is a halogenated derivative of methylcyclopentane. The presence of two stereocenters at positions 1 and 2 of the cyclopentane (B165970) ring gives rise to multiple stereoisomers.[1] The "(1R,2R)" designation specifies the absolute configuration at these centers, with the bromine atom and the methyl group in a trans relationship on the cyclopentane ring.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H11Br | [1][2] |

| Molecular Weight | 163.06 g/mol | [1][2] |

| IUPAC Name | (1R,2R)-1-bromo-2-methylcyclopentane | |

| CAS Number | 31201-11-3 (for mixture of diastereomers) | [1][2] |

| XLogP3-AA (Computed) | 2.7 | [2] |

| Topological Polar Surface Area (Computed) | 0 Ų | [2] |

| Heavy Atom Count (Computed) | 7 | [2] |

Stereochemistry

The cyclopentane ring in (1R,2R)-1-bromo-2-methylcyclopentane is not planar and adopts an envelope or half-chair conformation to relieve ring strain. The trans configuration of the bromo and methyl groups influences the molecule's overall shape and reactivity.

Synthesis and Reactivity

(1R,2R)-1-bromo-2-methylcyclopentane is a versatile intermediate in organic synthesis.[1] Its reactivity is dominated by the presence of the carbon-bromine bond, which allows for a variety of nucleophilic substitution and elimination reactions.

Synthetic Approach

Key Reactions

1-bromo-2-methylcyclopentane (B2610695) readily undergoes several types of reactions:

-

Nucleophilic Substitution (SN1 and SN2): The bromine atom can be displaced by a variety of nucleophiles. The reaction mechanism (SN1 or SN2) will depend on the nature of the nucleophile, the solvent, and the stereochemistry of the substrate. For instance, reaction with a strong, small nucleophile in an aprotic solvent would favor an SN2 mechanism, leading to an inversion of stereochemistry at the carbon bearing the bromine.

-

Elimination Reactions (E1 and E2): In the presence of a strong, non-nucleophilic base, this compound can undergo elimination to form alkenes, primarily 1-methylcyclopentene (B36725) and 3-methylcyclopentene. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) is influenced by the steric bulk of the base.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for (1R,2R)-1-bromo-2-methylcyclopentane are not widely available. The following represents expected spectral characteristics based on the structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be complex due to the number of chemically non-equivalent protons and potential for complex spin-spin coupling. The proton attached to the carbon bearing the bromine (CH-Br) would likely appear as a multiplet in the downfield region (around 3.5-4.5 ppm). The methyl protons would appear as a doublet in the upfield region (around 0.8-1.2 ppm). The cyclopentane ring protons would give rise to a series of overlapping multiplets.

-

¹³C NMR: The carbon spectrum is expected to show six distinct signals. The carbon attached to the bromine would be the most downfield of the sp³ carbons (estimated around 50-60 ppm). The carbon bearing the methyl group would also be downfield relative to the other ring carbons. The methyl carbon would appear at a characteristic upfield chemical shift (around 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of (1R,2R)-1-bromo-2-methylcyclopentane would be characterized by the following key absorptions:

-

C-H stretching (alkane): Strong bands in the region of 2850-3000 cm⁻¹.

-

C-H bending (alkane): Bands in the region of 1370-1470 cm⁻¹.

-

C-Br stretching: A characteristic band in the fingerprint region, typically between 500-680 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom and cleavage of the cyclopentane ring.

Potential Applications in Drug Development and Research

While there is no specific research on the biological activity of (1R,2R)-1-bromo-2-methylcyclopentane, related classes of compounds, such as halogenated monoterpenes and cyclopentane derivatives, have shown interesting biological activities.

Analogy to Bioactive Halogenated Monoterpenes

Halogenated monoterpenes isolated from marine sources have demonstrated a range of biological activities, including cytotoxic and enzyme-inhibiting properties. For example, some have been shown to inhibit DNA methyltransferase-1 (DNMT1), an enzyme implicated in cancer development.[3] The presence of a halogen atom is often crucial for the biological activity of these natural products.

Potential as a Synthetic Building Block

Given its reactivity, (1R,2R)-1-bromo-2-methylcyclopentane can serve as a chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The cyclopentane ring is a common motif in many biologically active compounds.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and reactions of (1R,2R)-1-bromo-2-methylcyclopentane are not available in the public literature. Researchers should refer to general methods for the stereospecific bromination of secondary alcohols and standard procedures for nucleophilic substitution and elimination reactions of alkyl halides, adapting them for this specific substrate.

Conclusion

(1R,2R)-1-bromo-2-methylcyclopentane is a chiral alkyl halide with potential as a synthetic intermediate. While specific experimental data for this compound are scarce, its structural and reactive properties can be inferred from general principles of organic chemistry and data from related compounds. Further research is needed to fully characterize this molecule and explore its potential applications, particularly in the synthesis of novel bioactive compounds.

References

An In-depth Technical Guide to the Relative Stability of Cis- and Trans-1-Bromo-2-Methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Conformational Landscape of Cyclopentane (B165970)

Unlike the well-defined chair and boat conformations of cyclohexane (B81311), cyclopentane and its derivatives exhibit a more fluid conformational landscape characterized by a phenomenon known as pseudorotation. This process involves the continuous interconversion between two principal non-planar conformations: the "envelope" (C_s symmetry) and the "half-chair" or "twist" (C_2 symmetry).[1] In the envelope conformation, four carbon atoms are coplanar, with the fifth atom puckered out of the plane. In the half-chair conformation, three atoms are coplanar, with one atom puckered above and another below the plane. The energy barrier for this interconversion is very low, making cyclopentane and its derivatives conformationally dynamic at room temperature.

Qualitative Stability Analysis of 1-Bromo-2-Methylcyclopentane (B2610695) Isomers

The relative stability of cis- and trans-1,2-disubstituted cyclopentanes is primarily dictated by the minimization of steric strain between the two substituents.

-

cis-1-Bromo-2-Methylcyclopentane: In the cis isomer, the bromine atom and the methyl group are on the same face of the cyclopentane ring. In any of the accessible envelope or half-chair conformations, these two groups will be relatively close to each other, leading to significant steric repulsion (gauche-like interactions). This steric hindrance destabilizes the cis isomer.

-

trans-1-Bromo-2-Methylcyclopentane: In the trans isomer, the bromine atom and the methyl group are on opposite faces of the ring. This arrangement allows the substituents to adopt positions that are further apart in space, minimizing their steric interactions. Consequently, the trans isomer is expected to be thermodynamically more stable than the cis isomer.

This general principle holds true for most 1,2-disubstituted cycloalkanes where steric hindrance is the dominant factor.

Quantitative Data and Thermodynamic Parameters

While specific experimental values for the Gibbs free energy (ΔG), enthalpy (ΔH), or entropy (ΔS) of isomerization for this compound are not prominently reported, data from analogous systems and computational studies can provide valuable estimates. For instance, studies on similar 1,2-disubstituted cyclopentanes consistently show the trans isomer to be more stable. The magnitude of this stability difference depends on the size and nature of the substituents.

| Isomerization Reaction | ΔH° (kcal/mol) | ΔG° (kcal/mol) | Method |

| cis-1,2-dimethylcyclopentane ⇌ trans-1,2-dimethylcyclopentane | -1.8 | -1.9 | Estimated from cyclohexane A-values |

| cis-1,2-dichlorocyclopentane ⇌ trans-1,2-dichlorocyclopentane | Data not available | Data not available | NMR analysis indicates trans is more stable[2] |

Note: The values for 1,2-dimethylcyclopentane (B1584824) are illustrative and derived from principles of conformational analysis; they are not direct experimental values for this specific isomerization.

The logical relationship for determining the more stable isomer is outlined below:

Caption: Logical workflow for determining the relative stability of cis- and trans-1-bromo-2-methylcyclopentane.

Experimental Protocols for Determining Isomer Stability

Several experimental techniques can be employed to determine the relative stabilities of diastereomers like cis- and trans-1-bromo-2-methylcyclopentane.

Equilibration Studies

This method involves establishing a chemical equilibrium between the two isomers and measuring their relative concentrations.

Protocol: Acid- or Base-Catalyzed Equilibration

-

Sample Preparation: A sample of either pure cis- or trans-1-bromo-2-methylcyclopentane, or a mixture of the two, is dissolved in an inert solvent.

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., HBr in acetic acid) or a strong base (e.g., sodium ethoxide in ethanol) is added to the solution. The catalyst facilitates the reversible epimerization at one of the stereocenters, allowing the isomers to interconvert.

-

Equilibration: The mixture is heated to a specific temperature for a sufficient period to ensure that thermodynamic equilibrium is reached. The progress of the equilibration can be monitored by periodically taking aliquots and analyzing them.

-

Quenching: The reaction is rapidly cooled and quenched (e.g., by neutralization of the catalyst) to "freeze" the equilibrium.

-

Analysis: The relative concentrations of the cis and trans isomers in the equilibrium mixture are determined using a suitable analytical technique, typically gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Calculation of Gibbs Free Energy Difference (ΔG°): The equilibrium constant (K_eq) is calculated from the ratio of the concentrations of the products and reactants. The standard Gibbs free energy difference at the equilibration temperature can then be calculated using the following equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant and T is the absolute temperature in Kelvin.

Calorimetry

Calorimetry provides a direct measurement of the enthalpy changes associated with chemical reactions, including isomerization.

Protocol: Enthalpy of Combustion

-

Sample Preparation: Highly purified samples of both cis- and trans-1-bromo-2-methylcyclopentane are required.

-

Bomb Calorimetry: The heat of combustion for each isomer is determined separately using an oxygen bomb calorimeter. A precisely weighed sample of each isomer is completely combusted in a high-pressure oxygen environment, and the heat released is measured.

-

Calculation of Enthalpy of Formation (ΔH_f°): From the heat of combustion, the standard enthalpy of formation for each isomer can be calculated using Hess's Law.

-

Determination of Enthalpy of Isomerization (ΔH_iso°): The difference in the enthalpies of formation of the two isomers gives the enthalpy of isomerization:

ΔH_iso° = ΔH_f°(trans) - ΔH_f°(cis)

A negative value for ΔH_iso° indicates that the trans isomer is enthalpically more stable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is primarily used for structural elucidation, it can also provide information about the relative stability of conformers and, by extension, isomers, through the analysis of coupling constants and temperature-dependent spectra. For 1,2-disubstituted cyclopentanes, the vicinal coupling constants (³J_HH) are dependent on the dihedral angle between the coupled protons, which in turn is influenced by the ring's conformation and the orientation of the substituents.[2]

Protocol: Analysis of Vicinal Coupling Constants

-

Sample Preparation: Prepare high-purity samples of both the cis and trans isomers in a suitable deuterated solvent.

-

¹H NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra for both isomers.

-

Spectral Analysis: Analyze the coupling patterns of the protons on the carbons bearing the bromo and methyl groups. The magnitude of the vicinal coupling constants can be related to the dihedral angles using the Karplus equation.

-

Conformational Analysis: By comparing the experimentally observed coupling constants with those predicted for different envelope and half-chair conformations from computational models, the predominant conformation of each isomer can be determined. The relative energies of these conformations provide insight into the overall stability of the isomers.

The general workflow for these experimental determinations is as follows:

Caption: General experimental workflow for determining the relative stability of isomers.

Computational Chemistry Protocols

In the absence of experimental data, computational methods are powerful tools for predicting the relative stabilities of isomers.

Protocol: Density Functional Theory (DFT) Calculations

-

Structure Generation: Build 3D models of both cis- and trans-1-bromo-2-methylcyclopentane.

-

Conformational Search: Perform a systematic conformational search for each isomer to identify all low-energy envelope and half-chair conformations. This can be done using molecular mechanics force fields (e.g., MMFF94).

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT method. A common choice is the B3LYP functional with a basis set such as 6-31G(d). For molecules containing bromine, a larger basis set like 6-311+G(d,p) is recommended for higher accuracy.[3]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.

-

Single-Point Energy Calculations: For higher accuracy, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set.

-

Calculation of Relative Energies: The relative Gibbs free energy (ΔG) of the two most stable conformers (one cis and one trans) can be calculated by taking the difference in their computed free energies. The overall stability of each isomer can be determined by considering a Boltzmann-weighted average of the energies of its populated conformers.

A simplified logical diagram for the computational workflow is presented below:

Caption: A simplified workflow for computational determination of isomer stability.

Conclusion

Based on fundamental principles of conformational analysis, trans-1-bromo-2-methylcyclopentane is predicted to be more stable than cis-1-bromo-2-methylcyclopentane. This increased stability is attributed to the minimization of steric strain between the bromo and methyl substituents when they are on opposite faces of the cyclopentane ring. While direct experimental thermodynamic data for this specific compound is scarce, the relative stability can be quantitatively determined through a combination of experimental techniques such as equilibration studies, calorimetry, and NMR spectroscopy, as well as through rigorous computational chemistry methods. The protocols outlined in this guide provide a comprehensive framework for researchers to investigate the thermodynamic properties of these and other substituted cycloalkanes, which is essential for applications in stereoselective synthesis and drug design.

References

An In-depth Technical Guide to 1-bromo-2-methylcyclopentane: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-2-methylcyclopentane (B2610695), a halogenated hydrocarbon of interest in organic synthesis and as a potential building block in medicinal chemistry. This document details its fundamental molecular properties, offers a detailed protocol for its synthesis from a readily available precursor, and presents a robust analytical method for its characterization. Furthermore, this guide illustrates key chemical transformations and a conceptual workflow for its application in drug discovery, providing a valuable resource for researchers in the pharmaceutical and chemical sciences.

Molecular Properties

This compound is a cyclic alkane derivative characterized by the presence of a bromine atom and a methyl group on adjacent carbons of the cyclopentane (B165970) ring. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C6H11Br |

| Molecular Weight | 163.06 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 31201-11-3[1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the nucleophilic substitution of a hydroxyl group in the corresponding alcohol, such as cis-2-methylcyclopentanol (B1360979), using a brominating agent like phosphorus tribromide (PBr₃). This reaction typically proceeds with an inversion of stereochemistry.[2]

Experimental Protocol: Synthesis from cis-2-methylcyclopentanol

Materials:

-

cis-2-methylcyclopentanol

-

Phosphorus tribromide (PBr₃)

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-2-methylcyclopentanol in anhydrous diethyl ether and a small amount of anhydrous pyridine.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours.

-

Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by fractional distillation under reduced pressure.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound.[3][4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD)

-

Capillary column suitable for halogenated hydrocarbons (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Helium carrier gas

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless injection)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold at 200 °C for 5 minutes

-

-

Carrier Gas Flow Rate: 1 mL/min (constant flow)

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: 40-250 amu

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

-

Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards.

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis, primarily undergoing nucleophilic substitution and elimination reactions.[5] Its reactivity is influenced by the nature of the nucleophile/base and the reaction conditions.

Solvolysis in Methanol (B129727)

When this compound is dissolved in methanol, it can undergo solvolysis through a combination of Sₙ1, Sₙ2, and elimination (E1 and E2) pathways, leading to a mixture of products.[5] The tertiary carbocation that can be formed as an intermediate in the Sₙ1/E1 pathways can also be attacked by the methanol nucleophile.

Caption: Solvolysis pathways of this compound in methanol.

Application in Drug Discovery: A Conceptual Workflow

Cyclopentane rings are present in various biologically active molecules and are considered important scaffolds in drug design. Brominated compounds can serve as key intermediates for introducing further chemical diversity.[6] The following diagram illustrates a conceptual workflow for utilizing a cyclopentane building block, such as this compound, in an early-stage drug discovery program.

Caption: Conceptual workflow for cyclopentane-based drug discovery.

References

- 1. This compound | C6H11Br | CID 12768468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Give efficient syntheses of each of the following compounds, beginning wi.. [askfilo.com]

- 3. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 5. homework.study.com [homework.study.com]

- 6. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-bromo-2-methylcyclopentane

CAS Number: 31201-11-3

This technical guide provides a comprehensive overview of 1-bromo-2-methylcyclopentane (B2610695), a halogenated cycloalkane utilized as an intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is a flammable liquid that can cause skin and eye irritation.[1] It is characterized by the chemical formula C₆H₁₁Br and a molecular weight of 163.06 g/mol .[1][2] Due to the presence of two stereocenters, this compound can exist as a mixture of diastereomers.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 31201-11-3 | [1][2] |

| Molecular Formula | C₆H₁₁Br | [1][2] |

| Molecular Weight | 163.06 g/mol | [1][2] |

| Physical State | Liquid | [1] |

| Hazards | Flammable, Skin/Eye Irritant | [1] |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. Below is a summary of expected spectral data based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Chemical shifts for protons on the cyclopentane (B165970) ring are expected in the range of 1.0-4.5 ppm. The proton attached to the carbon bearing the bromine atom (CH-Br) would appear further downfield. Protons of the methyl group would likely appear as a doublet around 1.0-1.5 ppm. |

| ¹³C NMR | Signals for the carbon atoms of the cyclopentane ring and the methyl group are anticipated. The carbon atom bonded to the bromine atom is expected to have a chemical shift in the range of 40-60 ppm. A reference spectrum for cis-1-bromo-2-methyl-cyclopentane is available.[3] |

| Infrared (IR) | Characteristic C-H stretching vibrations are expected in the range of 2850-3000 cm⁻¹. A C-Br stretching absorption is anticipated in the fingerprint region, typically between 500-700 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of bromine-containing compounds due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns for cycloalkanes include the loss of alkyl fragments. |

Synthesis

A common synthetic route to this compound involves the nucleophilic substitution of a hydroxyl group in 2-methylcyclopentanol.

Experimental Protocol: Synthesis of trans-1-bromo-2-methylcyclopentane from cis-2-methylcyclopentanol (B1360979)

This procedure outlines the synthesis of the trans isomer from the cis alcohol via an Sₙ2 reaction, which proceeds with an inversion of stereochemistry.

Reagents:

-

cis-2-methylcyclopentanol

-

Phosphorus tribromide (PBr₃)

-

Pyridine (optional, as a scavenger for HBr)

-

Diethyl ether (or other suitable anhydrous solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-2-methylcyclopentanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of phosphorus tribromide in diethyl ether dropwise to the cooled alcohol solution with continuous stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess PBr₃.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude trans-1-bromo-2-methylcyclopentane can be purified by fractional distillation.

Chemical Reactions and Pathways

This compound is a versatile intermediate that undergoes several types of reactions, primarily nucleophilic substitution and elimination.

Nucleophilic Substitution Reactions

The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic attack. It can undergo both Sₙ1 and Sₙ2 reactions depending on the nucleophile, solvent, and stereochemistry of the substrate.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions (E1 or E2) to form alkenes, such as 1-methylcyclopentene (B36725) or 3-methylcyclopentene.

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of trans-1-bromo-2-methylcyclopentane from cis-2-methylcyclopentanol.

Caption: Synthesis of trans-1-bromo-2-methylcyclopentane via an Sₙ2 reaction.

References

An In-depth Technical Guide to the Theoretical Properties of 1-Bromo-2-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 1-bromo-2-methylcyclopentane (B2610695), a halogenated cycloalkane of interest in organic synthesis and as a potential building block in medicinal chemistry. The document details the stereoisomerism, conformational analysis, spectroscopic characteristics, and reactivity of this molecule. All quantitative data is summarized in structured tables, and key concepts are illustrated with diagrams generated using Graphviz.

Introduction

This compound (C₆H₁₁Br) is a substituted cyclopentane (B165970) with two stereocenters, leading to a rich stereochemical landscape. Its chemical behavior is dictated by the interplay of the cyclopentane ring's conformational flexibility and the electronic and steric effects of the bromine and methyl substituents. A thorough understanding of its theoretical properties is crucial for predicting its behavior in chemical reactions and biological systems.

Stereoisomerism

With two chiral centers at positions 1 and 2, this compound exists as four distinct stereoisomers, comprising two pairs of enantiomers.[1] These are:

-

(1R,2R)-1-bromo-2-methylcyclopentane and (1S,2S)-1-bromo-2-methylcyclopentane (trans isomers)

-

(1R,2S)-1-bromo-2-methylcyclopentane and (1S,2R)-1-bromo-2-methylcyclopentane (cis isomers)

The cis and trans diastereomers exhibit different physical and chemical properties.

Conformational Analysis

The cyclopentane ring is not planar and exists in dynamic equilibrium between two main non-planar conformations: the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry). These conformations relieve the torsional strain that would be present in a planar structure. The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature.

For substituted cyclopentanes like this compound, the substituents can occupy either axial-like or equatorial-like positions in these conformations. The relative stability of the conformers is determined by the steric interactions between the substituents and the rest of the ring.

-

Trans Isomers : In the trans isomers, one substituent is in an axial-like position and the other in an equatorial-like position. The most stable conformation will have the bulkier group in the equatorial-like position to minimize steric strain.

-

Cis Isomers : In the cis isomers, both substituents are either axial-like or equatorial-like. The conformation with both groups in equatorial-like positions is generally more stable.

| Isomer | More Stable Conformation | Less Stable Conformation |

| cis | Diequatorial-like | Diaxial-like |

| trans | Equatorial-like (larger group), Axial-like (smaller group) | Axial-like (larger group), Equatorial-like (smaller group) |

Spectroscopic Properties

The spectroscopic properties of this compound are key to its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is complex due to the number of non-equivalent protons and spin-spin coupling. The proton on the carbon bearing the bromine atom (H-C1) is expected to be the most downfield-shifted proton (around 3.5-4.5 ppm) due to the deshielding effect of the bromine. The methyl protons will appear as a doublet.

¹³C NMR: The carbon attached to the bromine (C1) will be significantly downfield-shifted compared to the other sp³ carbons. The chemical shifts of the ring carbons will vary depending on their position relative to the substituents. While specific data for each isomer is scarce, a spectrum for a mixture of diastereomers is available.[2]

| Property | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| H-C-Br | 3.5 - 4.5 | - |

| C-Br | - | 50 - 70 |

| -CH₃ | ~1.0 (doublet) | ~15 - 25 |

| Cyclopentane ring H | 1.2 - 2.5 | - |

| Cyclopentane ring C | - | 20 - 45 |

Note: These are estimated values and can vary based on the specific stereoisomer and solvent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic C-H stretching and bending vibrations. The C-Br stretching vibration is a key diagnostic peak, although it appears in the fingerprint region and can be weak.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (sp³) | 2850 - 3000 |

| C-H bend | 1350 - 1470 |

| C-Br stretch | 500 - 600 |

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two peaks of approximately equal intensity (M⁺ and M⁺+2). Common fragmentation pathways include the loss of the bromine atom and cleavage of the cyclopentane ring.

Reactivity

This compound, as a secondary alkyl halide, can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The preferred reaction pathway depends on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions

-

Sₙ2 Mechanism : Favored by strong, small nucleophiles and polar aprotic solvents. This reaction proceeds with an inversion of configuration at the carbon center.

-

Sₙ1 Mechanism : Favored by weak nucleophiles and polar protic solvents. This reaction proceeds through a carbocation intermediate, leading to a mixture of stereoisomers.

Elimination Reactions

-

E2 Mechanism : Favored by strong, bulky bases. This reaction is stereospecific and requires an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group. The stereochemistry of the starting material dictates the regioselectivity of the elimination product (Zaitsev vs. Hofmann).

-

E1 Mechanism : Competes with the Sₙ1 reaction and is favored by weak bases and heat. It proceeds through a carbocation intermediate.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 2-methylcyclopentanol (B36010) with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The stereochemistry of the starting alcohol will influence the stereochemistry of the product. For example, the reaction of cis-2-methylcyclopentanol (B1360979) with PBr₃ is expected to proceed via an Sₙ2 mechanism, leading to the formation of trans-1-bromo-2-methylcyclopentane.

General Procedure for Bromination of 2-Methylcyclopentanol with PBr₃:

-

Cool the 2-methylcyclopentanol in an appropriate solvent (e.g., diethyl ether) in an ice bath.

-

Slowly add phosphorus tribromide to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure and purify the product by distillation.

Conclusion

This technical guide has provided a detailed theoretical examination of this compound. Its stereochemical and conformational properties are intricate and play a significant role in its reactivity. While general spectroscopic characteristics can be predicted, further experimental work is needed to fully characterize each of the four stereoisomers. The synthetic and reaction pathways outlined provide a foundation for the use of this molecule in more complex chemical syntheses.

References

An In-depth Technical Guide to 1-Bromo-2-Methylcyclopentane: Synthesis, Properties, and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-bromo-2-methylcyclopentane (B2610695), a halogenated cyclic alkane of interest in synthetic organic chemistry. Due to its stereogenic centers and reactive bromide functional group, this compound serves as a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates. This document outlines its historical context in the realm of organic synthesis, its physicochemical properties, a detailed experimental protocol for its preparation, and an examination of the key reaction mechanism.

Historical Context and "Discovery"

The discovery of this compound is not attributed to a singular event or a specific research group. Instead, its synthesis and characterization are intrinsically linked to the development of fundamental principles in organic reaction mechanisms, particularly the exploration of free-radical additions to alkenes in the early 20th century.

Initially, the addition of hydrogen bromide (HBr) to unsymmetrical alkenes was observed to follow Markovnikov's rule, where the bromine atom attaches to the more substituted carbon of the double bond. This would predict that the reaction of HBr with 1-methylcyclopentene (B36725) would primarily yield 1-bromo-1-methylcyclopentane.

However, the pioneering work of Morris S. Kharasch and his contemporaries in the 1930s revealed that in the presence of peroxides or UV light, the regioselectivity of HBr addition is reversed. This phenomenon, known as the "Kharasch effect" or the anti-Markovnikov addition, proceeds via a free-radical mechanism. It was through the application of this newly understood reaction that a reliable and selective synthesis of this compound became possible. Therefore, the "discovery" of this compound is best understood as a direct outcome of the elucidation of free-radical chemistry.

Physicochemical and Spectroscopic Data

This compound exists as two diastereomers: cis and trans. Each of these is a racemic mixture of two enantiomers. The physical and spectroscopic properties of these isomers are distinct. The following table summarizes available quantitative data, primarily computed from publicly available databases, as extensive experimental data for the separated isomers is not widely reported.

| Property | cis-1-Bromo-2-methylcyclopentane | trans-1-Bromo-2-methylcyclopentane | Notes |

| Molecular Formula | C₆H₁₁Br | C₆H₁₁Br | |

| Molecular Weight | 163.06 g/mol | 163.06 g/mol | |

| Boiling Point | (Predicted) | (Predicted) | Experimental values are not readily available. |

| Density | (Predicted) | (Predicted) | Experimental values are not readily available. |

| Refractive Index | (Predicted) | (Predicted) | Experimental values are not readily available. |

| ¹³C NMR Chemical Shifts | (Predicted, ppm) | (Predicted, ppm) | See referenced literature for potential experimental data. |

| C1 (CH-Br) | ~55-60 | ~55-60 | |

| C2 (CH-CH₃) | ~35-40 | ~35-40 | |

| C3 (CH₂) | ~30-35 | ~30-35 | |

| C4 (CH₂) | ~20-25 | ~20-25 | |

| C5 (CH₂) | ~30-35 | ~30-35 | |

| CH₃ | ~15-20 | ~15-20 |

Note: The predicted NMR shifts are estimations and can vary based on the solvent and experimental conditions. The stereochemistry (cis vs. trans) will influence the precise chemical shifts due to differing steric environments.

Key Synthesis Pathway: Anti-Markovnikov Addition

The most direct and regioselective method for the synthesis of this compound is the anti-Markovnikov addition of hydrogen bromide to 1-methylcyclopentene, initiated by a radical source such as a peroxide.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the free-radical addition of HBr to 1-methylcyclopentene.

Materials:

-

1-methylcyclopentene

-

48% aqueous hydrobromic acid (HBr)

-

Benzoyl peroxide (or other radical initiator)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylcyclopentene in a minimal amount of dichloromethane.

-

Initiator Addition: Add a catalytic amount of benzoyl peroxide to the flask.

-

HBr Addition: Place the 48% HBr solution in an addition funnel and add it dropwise to the stirring solution of the alkene and initiator over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-4 hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess acid), water, and finally, brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield this compound as a mixture of cis and trans diastereomers.

Reaction Mechanism: Free-Radical Addition

The anti-Markovnikov addition of HBr proceeds through a free-radical chain reaction consisting of initiation, propagation, and termination steps.

Caption: Free-radical mechanism of HBr addition.

Mechanism Description:

-

Initiation: The peroxide initiator undergoes homolytic cleavage upon heating or exposure to UV light to form two alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).

-

Propagation:

-

The bromine radical adds to the double bond of 1-methylcyclopentene. This addition occurs at the less substituted carbon (C1) to form the more stable secondary radical at the more substituted carbon (C2).

-

This secondary alkyl radical then abstracts a hydrogen atom from another molecule of HBr, forming the this compound product and regenerating a bromine radical, which can continue the chain reaction.

-

-

Termination: The chain reaction is terminated when any two radical species combine. This can involve the combination of two bromine radicals, a bromine radical and an alkyl radical, or two alkyl radicals.

The stereochemical outcome of this radical addition is typically a mixture of syn and anti addition products, leading to the formation of both cis and trans diastereomers of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-bromo-2-methylcyclopentane from methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed multi-step synthetic protocol for the preparation of 1-bromo-2-methylcyclopentane (B2610695), a valuable intermediate in organic synthesis, starting from the readily available hydrocarbon, methylcyclopentane (B18539). Direct free-radical bromination of methylcyclopentane is highly selective for the tertiary carbon, yielding 1-bromo-1-methylcyclopentane (B3049229) as the major product. Therefore, a four-step synthetic sequence is employed to achieve the desired 2-bromo isomer. This process involves an initial free-radical bromination, followed by an elimination reaction to form an alkene intermediate. Subsequent hydroboration-oxidation affords an alcohol with the desired regiochemistry, which is then converted to the target alkyl bromide. This protocol includes detailed experimental procedures, a summary of quantitative data, and diagrams of the reaction pathway and mechanisms.

Introduction

The synthesis of specifically substituted cycloalkanes is a common requirement in medicinal chemistry and materials science. The title compound, this compound, presents a synthetic challenge due to the regioselectivity of direct halogenation reactions on the parent hydrocarbon. Free-radical bromination of methylcyclopentane overwhelmingly favors substitution at the tertiary carbon atom, a consequence of the greater stability of the tertiary radical intermediate. To circumvent this, a strategic multi-step synthesis has been devised. This application note details a reliable pathway to this compound, proceeding through alkene and alcohol intermediates to control the final position of the bromine substituent.

Overall Synthetic Pathway

The synthesis of this compound from methylcyclopentane is a four-step process. The initial bromination at the tertiary position is followed by an elimination to create a double bond. This alkene is then functionalized via hydroboration-oxidation to install a hydroxyl group at the C-2 position. Finally, this alcohol is converted to the desired bromide.

Application Notes and Protocols for the Preparation of 1-Bromo-2-methylcyclopentane from Methylenecyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-bromo-2-methylcyclopentane (B2610695), a valuable alkyl halide intermediate in organic synthesis. The synthesis commences with the readily available starting material, methylenecyclopentane (B75326), and proceeds through a two-step sequence. The initial step involves the isomerization of the exocyclic alkene, methylenecyclopentane, to its more stable endocyclic isomer, 1-methylcyclopentene (B36725). The subsequent step is a regioselective anti-Markovnikov hydrobromination of 1-methylcyclopentene, yielding the desired this compound. This protocol offers a practical and efficient pathway to this important building block for pharmaceutical and fine chemical synthesis.

Introduction

Alkyl halides are fundamental precursors in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, making them indispensable in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The regioselective introduction of a halogen atom onto a cyclic scaffold, such as in this compound, provides a versatile handle for further functionalization. The synthetic route detailed herein addresses the challenge of converting a less substituted exocyclic alkene into a more substituted internal alkene, followed by a controlled anti-Markovnikov addition of hydrogen bromide. This method is designed to be a reliable and reproducible procedure for laboratory-scale synthesis.

Overall Synthetic Scheme

The preparation of this compound from methylenecyclopentane is achieved in two sequential steps:

-

Isomerization: Acid-catalyzed isomerization of methylenecyclopentane to the thermodynamically more stable 1-methylcyclopentene.

-

Hydrobromination: Free-radical mediated anti-Markovnikov addition of hydrogen bromide to 1-methylcyclopentene in the presence of a peroxide initiator.

Data Presentation

| Parameter | Step 1: Isomerization | Step 2: Hydrobromination |

| Starting Material | Methylenecyclopentane | 1-Methylcyclopentene |

| Key Reagents | p-Toluenesulfonic acid (catalyst) | Hydrogen bromide, Benzoyl peroxide (initiator) |

| Solvent | Toluene (B28343) | Dichloromethane (B109758) |

| Reaction Temperature | Reflux (approx. 111°C) | 0°C to room temperature |

| Reaction Time | 2-4 hours | 1-2 hours |

| Product | 1-Methylcyclopentene | This compound |

| Typical Yield | >90% | High |

| Purification Method | Distillation | Aqueous work-up followed by distillation |

Experimental Protocols

Step 1: Isomerization of Methylenecyclopentane to 1-Methylcyclopentene

This protocol describes the acid-catalyzed isomerization of methylenecyclopentane.

Materials:

-

Methylenecyclopentane

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methylenecyclopentane (10.0 g, 0.122 mol) and 50 mL of toluene.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.23 g, 1.2 mmol, 1 mol%).

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 25 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with 25 mL of water and then 25 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by simple distillation.

-

Purify the resulting crude 1-methylcyclopentene by fractional distillation to obtain the pure product.

Step 2: Anti-Markovnikov Hydrobromination of 1-Methylcyclopentene

This protocol details the free-radical addition of HBr to 1-methylcyclopentene.

Materials:

-

1-Methylcyclopentene

-

Hydrogen bromide (48% aqueous solution or HBr gas)

-

Benzoyl peroxide (or other suitable radical initiator)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclopentene (8.2 g, 0.1 mol) in 40 mL of dichloromethane.

-

Cool the flask in an ice bath to 0°C.

-

Add benzoyl peroxide (0.24 g, 1 mmol, 1 mol%) to the stirred solution.

-

Slowly add 48% aqueous hydrogen bromide (17.0 mL, 0.15 mol) dropwise over 15-20 minutes, maintaining the temperature at 0°C. Alternatively, HBr gas can be bubbled through the solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by GC or TLC until the 1-methylcyclopentene is consumed.

-

Transfer the reaction mixture to a separatory funnel and wash with 25 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with 25 mL of saturated aqueous sodium thiosulfate solution to remove any residual peroxides.

-

Wash with 25 mL of water and then 25 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane by rotary evaporation.

-

Purify the crude this compound by vacuum distillation to yield the final product.

Mandatory Visualization

Caption: Synthetic workflow for the preparation of this compound.

Caption: Free-radical mechanism for anti-Markovnikov hydrobromination.

Synthesis of trans-1-bromo-2-methylcyclopentane from a Cyclopentanol Precursor: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the stereospecific synthesis of trans-1-bromo-2-methylcyclopentane from its corresponding alcohol precursor, cis-2-methylcyclopentanol (B1360979). The protocol leverages the bimolecular nucleophilic substitution (SN2) reaction mechanism, utilizing phosphorus tribromide (PBr₃) to achieve a complete inversion of stereochemistry at the reaction center. This application note includes a detailed experimental protocol, a summary of key quantitative data, and a visual representation of the reaction mechanism and experimental workflow to ensure reproducibility and a thorough understanding of the synthetic pathway.

Introduction

The targeted synthesis of stereoisomerically pure haloalkanes is a critical process in the development of pharmaceutical agents and other fine chemicals. The specific spatial arrangement of atoms within a molecule can drastically alter its biological activity and physical properties. The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. For the preparation of trans-1-bromo-2-methylcyclopentane, a starting material with the opposite stereochemistry, cis-2-methylcyclopentanol, is required to exploit the stereospecificity of the SN2 reaction. The use of phosphorus tribromide is a well-established and effective method for this transformation, as it reliably proceeds with inversion of configuration and tends to minimize carbocation rearrangements that can be problematic with other halogenating agents.[1][2][3]

Reaction Mechanism and Stereochemistry

The synthesis of trans-1-bromo-2-methylcyclopentane from cis-2-methylcyclopentanol proceeds via a classic SN2 mechanism. The key to achieving the desired trans product lies in the stereochemical inversion that is characteristic of this reaction pathway.

The reaction is initiated by the activation of the hydroxyl group of the alcohol by phosphorus tribromide. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion. This step transforms the poor leaving group (-OH) into a much better leaving group, an O-phosphonium intermediate.

Subsequently, the bromide ion, acting as a nucleophile, attacks the carbon atom bonded to the activated oxygen from the side opposite to the leaving group (backside attack). This concerted, single-step displacement results in the formation of the carbon-bromine bond and the departure of the leaving group, leading to an inversion of the stereochemistry at the chiral center. Therefore, starting with the cis isomer of the alcohol ensures the formation of the trans isomer of the alkyl bromide.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of trans-1-bromo-2-methylcyclopentane. Please note that specific yields may vary based on experimental conditions and scale. Spectroscopic data is provided for product characterization.

| Parameter | Value | Reference |

| Starting Material | cis-2-methylcyclopentanol | |

| Reagent | Phosphorus tribromide (PBr₃) | |